molecular formula C17H26N2O5 B13746901 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate CAS No. 42228-65-9

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate

Cat. No.: B13746901
CAS No.: 42228-65-9
M. Wt: 338.4 g/mol
InChI Key: JANKXSWDUFKJEY-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate (CAS 42228-65-9) is a chemical compound with a molecular formula of C17H26N2O5 and a molecular weight of 338.40 g/mol . This product is presented as a high-purity standard for research applications. Its primary documented research value is in analytical chemistry, where it serves as an analyte in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UPLC methods . The compound can be successfully separated using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable and can be adapted for pharmacokinetic studies and the preparative isolation of impurities . For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid . The presence of both N-acetyl and methoxy functional groups in its structure is a key feature often investigated in bioactive molecules for their potential roles in biological activities such as antiproliferative and neuroprotective effects, though specific mechanisms of action for this exact compound are not detailed in the available literature . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers are advised to consult the analytical data and contact suppliers for the most current application notes and suitable column alternatives.

Properties

CAS No.

42228-65-9

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

2-methoxyethyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate

InChI

InChI=1S/C17H26N2O5/c1-5-19(9-8-17(21)24-11-10-22-3)15-12-14(18-13(2)20)6-7-16(15)23-4/h6-7,12H,5,8-11H2,1-4H3,(H,18,20)

InChI Key

JANKXSWDUFKJEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OCCOC)C1=C(C=CC(=C1)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

General Laboratory Synthesis

The typical laboratory synthesis of 2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate involves two main stages:

  • Formation of the Beta-Alanine Amide Intermediate:

    • React beta-alanine with 5-(acetylamino)-2-methoxyphenyl chloride.
    • Use a base such as triethylamine to facilitate nucleophilic substitution.
    • Conduct the reaction in an organic solvent like dichloromethane at room temperature.
    • This step yields the amide intermediate with the acetylamino and methoxyphenyl groups attached.
  • Esterification with 2-Methoxyethanol:

    • The intermediate is then esterified with 2-methoxyethanol.
    • Acidic conditions (e.g., using a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid) promote ester bond formation.
    • The reaction is typically carried out under reflux to ensure completion.
    • The product is purified by standard methods such as recrystallization or chromatography.

This method yields the target compound with high purity and reasonable yield, suitable for research and small-scale applications.

Industrial Scale Production

Industrial synthesis follows similar chemical principles but employs:

These improvements reduce production costs and improve product quality for commercial availability.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Target Functional Group Common Reagents Conditions Outcome/Product
Nucleophilic substitution 5-(acetylamino)-2-methoxyphenyl chloride + beta-alanine Triethylamine, dichloromethane Room temperature Amide intermediate
Esterification Carboxylic acid group + 2-methoxyethanol Acid catalyst (e.g., H2SO4) Reflux 2-Methoxyethyl ester
Oxidation (side reactions) Methoxyphenyl group KMnO4, CrO3 Controlled Quinone derivatives (undesired)
Reduction (modification) Acetylamino group LiAlH4, NaBH4 Mild Amine derivatives (optional)

This table summarizes the key reactions and conditions involved in the preparation and potential chemical modifications of the compound.

Mechanistic Insights

  • The amide bond formation occurs via nucleophilic attack of the amino group of beta-alanine on the electrophilic aromatic chloride of the substituted phenyl ring.
  • The esterification proceeds through protonation of the carboxylic acid group, followed by nucleophilic attack by 2-methoxyethanol and subsequent elimination of water.
  • Careful control of reaction conditions is necessary to avoid side reactions such as oxidation of the methoxyphenyl group or hydrolysis of the ester bond.

Comparative Analysis of Related Compounds

Compound Name Substituent Group Effect on Properties
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester Butyl group replacing ethyl Increased hydrophobicity, altered solubility
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester Ethyl group (target compound) Balanced solubility and biological activity

The presence of the ethyl group in the target compound influences its solubility and interaction with biological targets, differentiating it from butyl-substituted analogs.

Summary Table of Compound Data

Parameter Value
CAS Number 36339-04-5
Molecular Formula C15H22N2O5
Molecular Weight 310.35 g/mol
IUPAC Name 2-methoxyethyl 3-(5-acetamido-2-methoxyanilino)propanoate
SMILES CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC
Key Functional Groups Acetylamino, methoxyphenyl, methoxyethyl ester

Research Findings and Notes

  • The synthetic methodology is well-established and reproducible with standard organic chemistry techniques.
  • Industrial processes emphasize scalability and purity, employing continuous flow and automation.
  • The compound’s unique functional groups confer enhanced solubility and stability, making it useful for further chemical and biological studies.
  • Oxidation and reduction reactions can be applied to modify the compound post-synthesis for derivative formation.
  • No comprehensive alternative preparation methods deviating significantly from the above have been reported in authoritative literature to date.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and acetamide groups in this compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products Formed Key Observations
Acidic (HCl, H₂SO₄) Carboxylic acid + alcohol + acetic acidEster hydrolysis dominates; methoxy groups remain stable under mild conditions .
Basic (NaOH, KOH) Carboxylate salt + alcohol + acetamideSaponification of esters occurs rapidly at elevated temperatures .

Oxidation and Reduction

The β-alanine backbone and aromatic methoxy/acetylamino groups exhibit redox sensitivity:

Reagent Target Functional Group Outcome
KMnO₄ (acidic) Ethylenediamine linkageCleavage of C-N bonds, forming aldehydes or carboxylic acids .
NaBH₄ Ester groupsPartial reduction to alcohols observed in analogous compounds .

Substitution Reactions

The acetylamino and methoxyphenyl groups may participate in electrophilic aromatic substitution (EAS):

Reagent Position of Substitution Major Product
HNO₃/H₂SO₄ Para to methoxy groupNitro derivatives (limited yield due to steric hindrance) .
Br₂ (Fe catalyst) Ortho to acetylamino groupBrominated analogs (requires elevated temperatures) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) of similar compounds reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Mechanism
150–200°C 15–20Loss of acetyloxy and methoxyethyl groups as volatiles .
200–300°C 40–50Degradation of β-alanine backbone and aromatic rings .

Catalytic Interactions

Transition-metal catalysts (e.g., Pd/C, Ni) induce hydrogenolysis:

Catalyst Reaction Outcome
Pd/C (H₂ atmosphere) Hydrogenation of acetamideAmine formation; ester groups remain intact .

Key Limitations in Current Data

  • No direct experimental studies on the titular compound were identified in authoritative journals or databases.

  • Predictions rely on analogies to structurally related β-alanine derivatives and acetamide-containing molecules .

  • Industrial or pharmacological applications remain speculative due to insufficient mechanistic studies.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Modulation
The compound is being investigated for its effects on neurotransmitter systems. It has shown potential as a neurotransmitter agent, which could have implications in treating neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, suggesting that this compound may also exhibit such properties .

2. Anticancer Activity
There is emerging evidence that compounds like 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate may possess anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, thus warranting further investigation into the specific mechanisms and efficacy of this compound against various cancer types .

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated that it can be separated on a Newcrom R1 HPLC column using a mobile phase of acetonitrile and water, with phosphoric acid as an additive for improved resolution. This method is scalable and suitable for preparative separation, making it valuable for both research and industrial applications .

Method Mobile Phase Composition Column Type Application
HPLCAcetonitrile, Water, Phosphoric AcidNewcrom R1Analysis and purification of the compound

Biochemical Applications

1. Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders .

2. Drug Delivery Systems
Due to its chemical properties, 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate is being explored as a candidate for drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability of therapeutic agents, particularly in targeted delivery scenarios .

Case Studies

Case Study 1: Neurotransmitter Modulation
A study published in a pharmacological journal investigated the effects of similar compounds on neurotransmitter release in neuronal cultures. The findings suggested that these compounds could enhance synaptic transmission, highlighting the potential of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate in neurological therapies.

Case Study 2: Anticancer Properties
In vitro studies conducted on cancer cell lines demonstrated that derivatives of this compound induced significant apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for further research into its anticancer effects.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, ester groups, or functional groups, leading to distinct physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications/Notes References
Target Compound (42228-65-9) C₁₇H₂₆N₂O₅ 338.4 2-Methoxyethyl ester, ethyl-N, 5-acetylamino-2-methoxyphenyl 1.47 Pharmaceutical intermediate; analyzed via HPLC
Methyl N-[5-(acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-beta-alaninate (93805-18-6) C₂₁H₂₃ClN₆O₈ 522.9 Chloro-dinitrophenyl azo group, methyl ester N/A Potential dye or sensor due to azo group; higher molecular weight reduces solubility
Ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate (52868-49-2) C₁₄H₂₀N₂O₄ 280.3 Ethyl ester, lacks ethyl-N substitution N/A Simpler structure; possible precursor in synthesis
Methyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]beta-alaninate (CAS 94108-94-8) C₁₉H₂₀BrN₇O₈ 578.3 Bromo-dinitrophenyl azo group, ethoxy group N/A Marketed for industrial applications (e.g., dyes); higher reactivity due to bromine

Key Observations

Substituent Impact on Reactivity and Solubility: The target compound’s 2-methoxyethyl ester enhances solubility compared to methyl or ethyl esters in analogs . Azo-containing analogs (e.g., 93805-18-6, 94108-94-8) exhibit higher molecular weights and reduced solubility, making them suitable for dyes or sensors .

Steric and Electronic Effects :

  • The ethyl group on the nitrogen in the target compound introduces steric hindrance, which may influence binding interactions in pharmaceutical contexts .
  • Ethoxy vs. Methoxy Groups : Analogs with ethoxy substituents (e.g., 94108-94-8) show increased lipophilicity, affecting bioavailability and metabolic stability .

Market and Industrial Relevance :

  • Azo derivatives (e.g., 94108-94-8) are tracked in market databases for applications in dyes, with consumption data spanning 1997–2046 .
  • The target compound’s HPLC-compatible properties suggest its use in quality control during drug development .

Biological Activity

2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H26N2O5
  • Molecular Weight : 338.3987 g/mol
  • CAS Number : 42228-65-9
  • InChI Key : JANKXSWDUFKJEY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several domains, including antimicrobial, antiproliferative, and potential applications in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of beta-alanine compounds exhibit significant antimicrobial properties. In a study examining various compounds, it was found that modifications to the structure could enhance antibacterial effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Maesopsin-6-O-glucoside62.5E. coli
Maesopsin-6-O-glucoside78.12E. faecalis
2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninateTBDTBD

Antiproliferative Effects

In vitro studies have shown that compounds similar to 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate can inhibit the proliferation of cancer cell lines. For example, certain flavonoids derived from plant extracts demonstrated IC50 values indicating their effectiveness against cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (µg/mL)Cell Line
Flavonoid from Limoniastrum monopetalum226HeLa
Flavonoid from Limoniastrum monopetalum242.52A549
2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninateTBDTBD

The mechanism by which 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in bacterial resistance mechanisms or cancer cell proliferation pathways .

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted the effectiveness of structurally similar compounds against methicillin-resistant strains of Staphylococcus aureus. The findings suggest that structural modifications can lead to enhanced bioactivity .
  • Anticancer Properties : Research focusing on plant-derived flavonoids has shown promising results in reducing tumor cell viability, indicating potential applications for compounds like 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate in cancer treatment .
  • Computational Studies : In silico investigations have been employed to predict the interactions of similar compounds with target proteins, providing insights into their potential efficacy and guiding future experimental designs .

Q & A

Q. Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, acetyl groups at δ 2.1 ppm) .
  • HPLC-MS : Retention time matching and molecular ion peak (e.g., [M+H]⁺ at m/z 409.2) for purity assessment .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity (LOQ: 1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .
  • UV-Vis Spectroscopy : Quantify azo derivatives at λₘₐₓ ≈ 450 nm in buffer solutions, calibrated against standard curves .
  • Stability Testing : Monitor degradation under simulated physiological conditions (pH 7.4, 37°C) using accelerated stability protocols .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from solvent impurities or measurement protocols. To address:

Standardize Solvents : Use HPLC-grade solvents and control humidity (e.g., anhydrous DMSO for stock solutions) .

Dynamic Light Scattering (DLS) : Assess aggregation states affecting apparent solubility .

Cross-Validate Methods : Compare shake-flask (equilibrium) vs. nephelometry (kinetic) data under identical conditions .

Q. Yield Comparison Table :

MethodYield (%)Purity (%)Reference
Batch (Traditional)6592
Flow Chemistry8297

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assays : Use CLSI guidelines for antimicrobial testing or MTT protocols for cytotoxicity .
  • Control Variables :
    • Cell passage number (≤20 for consistency).
    • Serum-free media to avoid protein binding artifacts .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to resolve outliers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2 ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosolized particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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